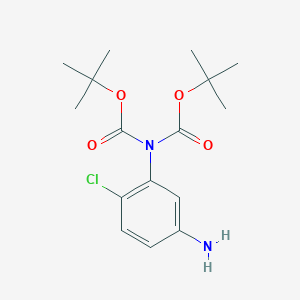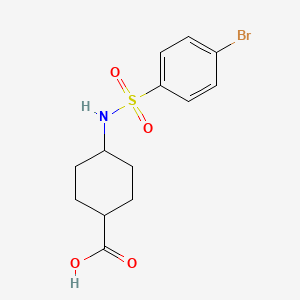
(2,3-Dichlor-4-methoxyphenyl)boronsäure
Übersicht
Beschreibung
“(2,3-Dichloro-4-methoxyphenyl)boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They have been widely studied in medicinal chemistry and have been used in various applications, including anticancer, antibacterial, and antiviral activities, as well as sensors and delivery systems .
Synthesis Analysis
Boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . Other reactions that boronic acids are involved in include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Molecular Structure Analysis
The molecular structure of “(2,3-Dichloro-4-methoxyphenyl)boronic acid” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with two chlorine atoms and one methoxy group .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
Eine der häufigsten Anwendungen von Boronsäuren, einschließlich (2,3-Dichlor-4-methoxyphenyl)boronsäure, ist die Suzuki-Miyaura-Kupplung . Diese Reaktion wird in der organischen Chemie häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet . Der Prozess beinhaltet die Kreuzkupplung einer Organoborverbindung (wie unserer Boronsäure) mit einem Halogenid oder Pseudohalogenid unter Verwendung eines Palladiumkatalysators .
Palladium-katalysierte direkte Arylierung
Boronsäuren können auch in der palladium-katalysierten direkten Arylierung verwendet werden . Diese Reaktion beinhaltet die direkte Funktionalisierung von C-H-Bindungen in aromatischen Verbindungen, was ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle ist .
Synthese unter Verwendung von palladium-katalysierter Arylierung
Eine weitere Anwendung von Boronsäuren ist die Synthese organischer Verbindungen unter Verwendung von palladium-katalysierter Arylierung . Dieser Prozess ermöglicht den effizienten Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, was für die Synthese verschiedener organischer Verbindungen entscheidend ist .
Sensoranwendungen
Boronsäuren, einschließlich this compound, können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren . Diese Eigenschaft macht sie in verschiedenen Sensoranwendungen nützlich .
Stereoselektive Heck-artige Reaktion
Boronsäuren können auch in palladium-katalysierten stereoselektiven Heck-artigen Reaktionen verwendet werden . Diese Reaktion ist eine Methode zur Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen, die ein wichtiger Schritt bei der Synthese vieler organischer Verbindungen ist .
Umweltfreundlichkeit
Die Suzuki-Miyaura-Kupplungsreaktion, die Boronsäuren verwendet, ist für ihre umweltfreundliche Natur bekannt . Die in dieser Reaktion verwendeten Organobor-Reagenzien, einschließlich this compound, sind im Allgemeinen stabil, leicht zu synthetisieren und umweltfreundlich .
Wirkmechanismus
Target of Action
The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
(2,3-Dichloro-4-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by (2,3-Dichloro-4-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known for its stability and readiness for preparation , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of (2,3-Dichloro-4-methoxyphenyl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
Zukünftige Richtungen
The use of boronic acids in medicinal chemistry and other fields is a relatively recent development, and there is still much to explore . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . Therefore, further studies on boronic acids, including “(2,3-Dichloro-4-methoxyphenyl)boronic acid”, could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
(2,3-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELHXIPMFECAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729036 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190219-72-7 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)








![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
